4-Chloronaphthalene-1-sulfonamide
Overview
Description
4-Chloronaphthalene-1-sulfonamide is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 4-Chloronaphthalene-1-sulfonamide involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .Molecular Structure Analysis
The molecular structure of 4-Chloronaphthalene-1-sulfonamide is represented by the InChI code1S/C10H8ClNO2S/c11-9-5-6-10 (15 (12,13)14)8-4-2-1-3-7 (8)9/h1-6H, (H2,12,13,14)
. The molecular weight of this compound is 241.7 . Physical And Chemical Properties Analysis
The melting point of 4-Chloronaphthalene-1-sulfonamide is between 185-186 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Sulfonamides, including 4-chloronaphthalene-1-sulfonamide, are synthesized and structurally elucidated for potential biological applications. A study focused on the synthesis of sulfonamides and their structural verification using techniques like FT-IR spectroscopy and thermogravimetry, indicating their potential as future medicinal drugs (Hussain et al., 2022).
Medicinal Chemistry and Drug Design
The sulfonamide group is integral in medicinal chemistry and appears in various drugs, including sulfonamide antibacterials. These are derivatives of 4-aminobenzenesulfonamide, with the sulfonamide moiety acting as an isostere of the carboxylic acid group in the natural substrate. This highlights the significance of sulfonamides in drug design (Kalgutkar et al., 2010); (Smith & Jones, 2008).
Spectroscopic and Quantum Chemical Analysis
Research involving the spectroscopic investigation and quantum chemical approach of sulfonamide derivatives provides insights into their molecular and electronic structures. Such studies assist in understanding the stability and reactivity of these compounds (Mahmood et al., 2016).
Inhibitory Activities on Enzymes
Sulfonamides are known as inhibitors of various metabolic enzymes and exhibit significant inhibitory activities, as demonstrated in studies involving human paraoxonase (Işık et al., 2019).
Application in Antitumor Activities
Sulfonamide derivatives have been synthesized and evaluated for their potential as antitumor agents and carbonic anhydrase inhibitors, indicating their significance in cancer research and potential therapeutic applications (Ozmen Ozgun et al., 2019).
Polymorphism and Structural Diversity
Studies on polymorphism of aromatic sulfonamides, including those with fluorine groups, contribute to understanding the structural diversity and stability of these compounds, which is crucial for their pharmaceutical applications (Terada et al., 2012).
Computational Chemistry and Reactivity Prediction
Computational chemistry strategies are employed to predict the reactivity of sulfonamides, facilitating the understanding of their behavior in chemical reactions at the molecular level, which is essential in pharmaceutical and environmental applications (Fu et al., 2021).
Future Directions
Sulfonamides, the group to which 4-Chloronaphthalene-1-sulfonamide belongs, have extensive applications in medicinal and synthetic chemistry . They exhibit a range of pharmacological activities, allowing them to play a role in treating a diverse range of disease states . This has paved the way for the continuous search and design of new drug formulations based on this class of compounds .
properties
IUPAC Name |
4-chloronaphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXWHPSJAYLYED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978734 | |
Record name | 4-Chloronaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronaphthalene-1-sulfonamide | |
CAS RN |
6292-61-1 | |
Record name | NSC9915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloronaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloronaphthalene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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